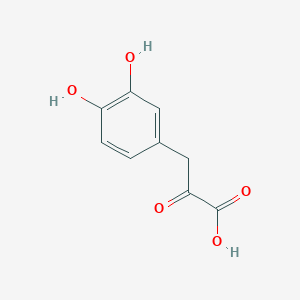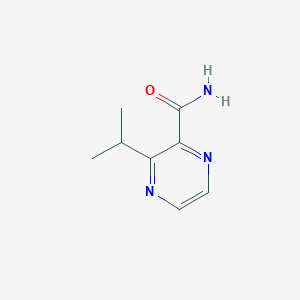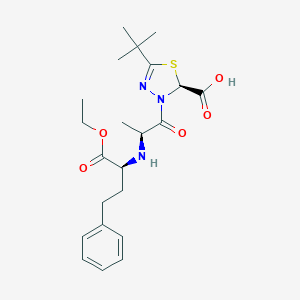
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, also known as nitrogen mustard, is a chemical compound that has been used in the field of cancer treatment. It is a type of alkylating agent that works by damaging the DNA of cancer cells, preventing them from growing and dividing. In
Wirkmechanismus
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, works by attaching to the DNA of cancer cells, causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. The compound is most effective against rapidly dividing cancer cells.
Biochemical and Physiological Effects:
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has a range of biochemical and physiological effects. It can cause damage to healthy cells, leading to side effects such as nausea, vomiting, and hair loss. It can also affect the immune system, making patients more susceptible to infections.
Vorteile Und Einschränkungen Für Laborexperimente
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has several advantages for lab experiments. It is a potent compound that can effectively kill cancer cells, making it an excellent tool for studying cancer cell growth and division. However, its toxicity and potential side effects make it challenging to work with, requiring strict safety protocols and careful handling.
Zukünftige Richtungen
The future directions for research on acetaldehyde, 2-(bis(2-chloroethyl)amino)-, include exploring its use in combination with other cancer treatments to improve its effectiveness and reduce side effects. Researchers are also investigating ways to target the compound specifically to cancer cells, reducing its impact on healthy cells. Additionally, there is ongoing research into the synthesis of new compounds that can effectively target cancer cells while minimizing side effects.
Conclusion:
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is a potent compound that has been used in cancer treatment and scientific research for many years. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying cancer cell growth and division. Ongoing research into its use and synthesis will continue to advance our understanding of cancer and improve cancer treatments in the future.
Synthesemethoden
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is synthesized by reacting acetaldehyde with Acetaldehyde, 2-(bis(2-chloroethyl)amino)- mustard in the presence of a catalyst. The reaction produces a yellowish liquid that is soluble in water and organic solvents. The purity of the compound is critical for its effectiveness in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has been widely used in scientific research to study the mechanisms of cancer cell growth and division. It has also been used in clinical trials to treat various types of cancer, including leukemia, lymphoma, and breast cancer.
Eigenschaften
CAS-Nummer |
102585-22-8 |
|---|---|
Produktname |
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- |
Molekularformel |
C6H11Cl2NO |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
InChI-Schlüssel |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
Kanonische SMILES |
C(CCl)N(CCCl)CC=O |
Andere CAS-Nummern |
102585-22-8 |
Synonyme |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



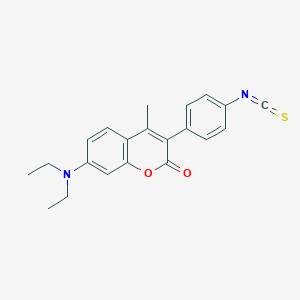
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

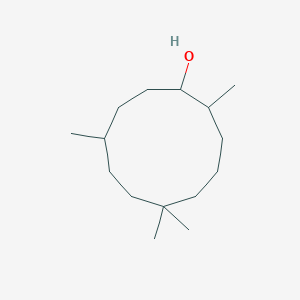

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

